molecular formula C11H13NO B11913450 (4,6-Dimethyl-1H-indol-2-yl)methanol

(4,6-Dimethyl-1H-indol-2-yl)methanol

Cat. No.: B11913450
M. Wt: 175.23 g/mol
InChI Key: UMEMIXNDRNYOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a methanol group attached to the indole ring, which is substituted with two methyl groups at positions 4 and 6. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethyl-1H-indol-2-yl)methanol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 4,6-dimethylphenylhydrazine and formaldehyde. The reaction typically requires a strong acid catalyst like hydrochloric acid or methanesulfonic acid and is carried out under reflux conditions.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step processes that ensure high yield and purity. The synthesis may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Advanced techniques like continuous flow synthesis and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,6-Dimethyl-1H-indol-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4,6-Dimethyl-1H-indol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-Dimethyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the methanol group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Biological Activity

(4,6-Dimethyl-1H-indol-2-yl)methanol is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, and antioxidant properties. The information is synthesized from various research studies and articles to present a detailed analysis.

The molecular formula of this compound is C10H12N2C_{10}H_{12}N_2 with a molecular weight of 160.22 g/mol. Its structure features a dimethyl substitution on the indole ring, which plays a crucial role in its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that compounds with similar indole structures demonstrated potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.5 μg/mL
S. aureus0.8 μg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cancer Cell Line IC50 (µM)
MCF-710
HeLa15

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound. Studies have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with various diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in cancer cells.
  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives and evaluated their biological activities. The most potent derivative exhibited an IC50 value lower than that of standard chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Research highlighted the importance of the dimethyl substitution pattern on the indole ring, which significantly enhances the compound's efficacy against specific targets .

Properties

IUPAC Name

(4,6-dimethyl-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-5,12-13H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEMIXNDRNYOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.